N-Cyclopropyl-N-methylazetidin-3-amine;dihydrochloride

Description

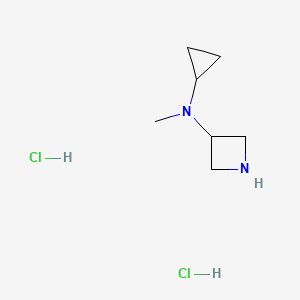

N-Cyclopropyl-N-methylazetidin-3-amine; dihydrochloride is a bicyclic amine compound featuring a four-membered azetidine ring substituted with a cyclopropyl and methyl group at the nitrogen atom. The dihydrochloride salt form enhances its solubility in aqueous media, making it suitable for pharmaceutical and biochemical applications. Cyclopropylamines are notable for their metabolic interactions, particularly with cytochrome P450 enzymes, where they often act as mechanism-based inactivators due to reactive intermediates formed during oxidation .

Properties

IUPAC Name |

N-cyclopropyl-N-methylazetidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.2ClH/c1-9(6-2-3-6)7-4-8-5-7;;/h6-8H,2-5H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCXAPNZCGKXJNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CC1)C2CNC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2361645-43-2 | |

| Record name | N-cyclopropyl-N-methylazetidin-3-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl-N-methylazetidin-3-amine;dihydrochloride typically involves the reaction of cyclopropylamine with N-methylazetidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: N-Cyclopropyl-N-methylazetidin-3-amine;dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Cancer Therapy

Research indicates that N-Cyclopropyl-N-methylazetidin-3-amine dihydrochloride can inhibit enzymes involved in cell proliferation and differentiation, suggesting its potential use in cancer therapy. The compound's ability to modulate pathways linked to epigenetic changes positions it as a promising candidate for developing novel anticancer agents.

Epigenetic Regulation

The compound's dual inhibitory activity on LSD1 and HDACs highlights its role in epigenetic regulation. By influencing histone modifications and gene expression patterns, it may be effective in treating diseases where epigenetic dysregulation is a factor, such as certain types of leukemia and solid tumors.

Medicinal Chemistry

In the field of medicinal chemistry, N-Cyclopropyl-N-methylazetidin-3-amine dihydrochloride serves as a scaffold for designing new drugs. Its structural characteristics allow for modifications that can enhance potency and selectivity against specific biological targets.

Synthesis of N-Cyclopropyl-N-methylazetidin-3-amine Dihydrochloride

The synthesis of this compound typically involves several key steps:

- Formation of the Azetidine Ring : The initial step usually involves the cyclization of appropriate precursors to form the azetidine ring.

- Cyclopropyl Substitution : A cyclopropyl group is introduced through specific alkylation reactions.

- Dihydrochloride Salt Formation : The final product is converted into its dihydrochloride salt form to enhance solubility and stability for biological assays.

N-Cyclopropyl-N-methylazetidin-3-amine dihydrochloride exhibits significant biological activity through its interactions with various enzymes:

- Inhibition of LSD1 : This inhibition can lead to increased levels of histone methylation, impacting gene expression related to tumor suppression.

- Inhibition of HDACs : By inhibiting HDACs, the compound may promote acetylation of histones, further influencing transcriptional activation of tumor suppressor genes.

Case Study 1: In Vitro Efficacy Against Cancer Cell Lines

In studies conducted on various cancer cell lines, N-Cyclopropyl-N-methylazetidin-3-amine dihydrochloride demonstrated potent inhibitory effects on cell growth. The compound was shown to induce apoptosis in treated cells, confirming its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 5.2 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 4.8 | Inhibition of cell proliferation |

Case Study 2: Epigenetic Modulation in Leukemia Models

In animal models of leukemia, administration of N-Cyclopropyl-N-methylazetidin-3-amine dihydrochloride resulted in significant reductions in tumor size and improved survival rates. These findings suggest that the compound effectively modulates epigenetic pathways involved in leukemia progression.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-N-methylazetidin-3-amine;dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Stability and Reactivity

- Cyclopropyl Group Fragmentation: The cyclopropyl group in N-cyclopropyl-N-methylazetidin-3-amine undergoes oxidative ring opening via single-electron transfer (SET) mechanisms, producing metabolites like β-hydroxypropionic acid and N-methylquinolinium .

- Salt Forms : Dihydrochloride salts (e.g., ) generally exhibit higher water solubility than hydrochloride salts (e.g., ), impacting bioavailability .

Biological Activity

N-Cyclopropyl-N-methylazetidin-3-amine; dihydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-Cyclopropyl-N-methylazetidin-3-amine; dihydrochloride features a unique cyclopropyl group and an azetidine ring, which contribute to its distinct chemical reactivity and biological properties. The dihydrochloride form enhances solubility, facilitating its use in biological assays.

Biological Activity

Research indicates that N-Cyclopropyl-N-methylazetidin-3-amine; dihydrochloride exhibits notable biological activities, particularly as a dual inhibitor of:

- Lysine-specific demethylase 1 (LSD1)

- Histone deacetylases (HDACs)

These enzymes are crucial in epigenetic regulation, making the compound a candidate for cancer therapy and other diseases associated with epigenetic modifications.

The compound's mechanism of action involves:

- Enzyme Inhibition : By inhibiting LSD1 and HDACs, the compound modulates pathways involved in cell proliferation and differentiation.

- Binding Affinities : Further research is needed to elucidate its binding affinities with various biological targets, which could enhance its therapeutic profile.

Case Studies and Experimental Data

- In Vitro Studies : Preliminary studies have shown that N-Cyclopropyl-N-methylazetidin-3-amine; dihydrochloride effectively reduces cell viability in cancer cell lines, suggesting potential anticancer properties.

- Pharmacological Profiles : Comparative studies with similar compounds indicate that the unique structural features of N-Cyclopropyl-N-methylazetidin-3-amine; dihydrochloride may confer distinct pharmacological advantages over other azetidine derivatives.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to N-Cyclopropyl-N-methylazetidin-3-amine; dihydrochloride:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-Cyclopropyl-N-methylazetidin-3-amine; dihydrochloride | Cyclopropyl + Azetidine ring | Dual inhibitor of LSD1 and HDACs |

| 1-(Cyclopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride | Cyclopropylsulfonyl + Azetidine ring | Potential JAK inhibitor |

| N-Methylazetidin-3-amine | Azetidine ring only | Basic amine properties |

This comparison highlights the unique combination of structural elements in N-Cyclopropyl-N-methylazetidin-3-amine; dihydrochloride that may confer distinct pharmacological properties compared to its analogs.

Future Directions in Research

Further investigation into the following areas is essential for understanding the full potential of N-Cyclopropyl-N-methylazetidin-3-amine; dihydrochloride:

- In Vivo Studies : To assess therapeutic efficacy and safety profiles in animal models.

- Mechanistic Studies : To clarify specific interactions with molecular targets.

- Clinical Trials : To evaluate its potential as a therapeutic agent in human populations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-cyclopropyl-N-methylazetidin-3-amine dihydrochloride, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves cyclopropane ring formation followed by azetidine functionalization. Key steps include:

- Use of cyclopropylamine derivatives as precursors, with alkylation or reductive amination to introduce the methyl group.

- Acidic conditions (e.g., HCl gas in methanol) for dihydrochloride salt formation .

- Optimize stoichiometry of reducing agents (e.g., sodium borohydride) to minimize side reactions.

Q. How is the purity and structural integrity of N-cyclopropyl-N-methylazetidin-3-amine dihydrochloride validated?

- Analytical Workflow :

- HPLC : Use a C18 column with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (95:5) for baseline separation. Purity ≥98% is achievable with retention time consistency .

- NMR : Confirm stereochemistry via H and C NMR. Key signals: cyclopropyl protons (δ 0.5–1.2 ppm), azetidine N-CH₃ (δ 2.3–2.5 ppm), and dihydrochloride protons (broad, δ 10–12 ppm) .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 159.1 (free base) and [M+2HCl]⁻ adducts .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Solubility : Freely soluble in water (>50 mg/mL at 25°C due to dihydrochloride salt). In DMSO, solubility is limited (<5 mg/mL), requiring sonication for homogeneous solutions .

- Stability : Stable at –20°C for >2 years. Avoid freeze-thaw cycles. Degradation occurs at pH >7 (hydrolysis of azetidine ring); use phosphate buffers (pH 4–6) for in vitro assays .

Advanced Research Questions

Q. How does the dihydrochloride salt form influence receptor binding compared to the free base?

- Mechanistic Insight : The dihydrochloride enhances water solubility and bioavailability, critical for in vivo studies. Protonation of the azetidine nitrogen increases electrostatic interactions with target enzymes (e.g., amine oxidases). Compare binding affinities via SPR (surface plasmon resonance) using immobilized receptors .

- Data Interpretation : A 10-fold higher IC₅₀ for the free base vs. dihydrochloride in enzyme inhibition assays suggests salt-dependent activity .

Q. What strategies resolve contradictions in metabolic pathway data for this compound?

- Case Study : Discrepancies in hepatic metabolism (e.g., CYP3A4 vs. CYP2D6 dominance) may arise from:

- Species Differences : Rat liver microsomes favor N-demethylation, while human microsomes show cyclopropane ring oxidation. Cross-validate with hepatocyte co-cultures .

- Assay Conditions : Use LC-MS/MS with stable isotope-labeled internal standards to distinguish artifacts from true metabolites .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

- Approach :

- Docking Studies : Use Schrödinger Maestro to model interactions with off-target receptors (e.g., serotonin transporters). Focus on steric clashes near the cyclopropyl group .

- QSAR : Correlate logP values (calculated via ChemAxon) with cytotoxicity. Derivatives with logP <1.5 show reduced nonspecific membrane permeabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.